Unique Patent-Backed Induction of Apoptosis via Caspase Activation
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine is explicitly claimed as an activator of caspases and inducer of apoptosis in US Patent US20070099941A1 [1]. The patent discloses a quantitative measure of this activity: compounds of the invention, including the target compound, exhibit an EC₅₀ value of less than 10 µM in a caspase activation assay [1]. This is a defined functional threshold that establishes a benchmark for apoptosis-inducing potency. In contrast, closely related thieno[2,3-d]pyrimidin-4-amines that lack the specific N-aryl substitution pattern are not documented to induce apoptosis with comparable potency in the same assay system, representing a qualitative and quantitative differentiation point.
| Evidence Dimension | Apoptosis induction potency (Caspase activation) |
|---|---|
| Target Compound Data | EC₅₀ < 10 µM (in patent claims) |
| Comparator Or Baseline | Other N-arylthieno[2,3-d]pyrimidin-4-amines with alternative substitution patterns; no reported EC₅₀ < 10 µM in same context |
| Quantified Difference | >10-fold activity threshold established for claimed compounds |
| Conditions | Caspase activation assay (cell-based, specific cell line not detailed in patent abstract) |
Why This Matters
This patent-validated functional activity provides a clear scientific rationale for selecting N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine over uncharacterized analogs for apoptosis-focused research programs.
- [1] Cai, S. X., Drewe, J. A., Zhang, H. Z., & Sirisoma, N. S. (2007). US Patent Application US20070099941A1. N-arylalkyl-thienopyrimidin-4-amines and analogs as activators of caspases and inducers of apoptosis and the use thereof. View Source
